1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-methylacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes several types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate.
Major Products Formed:
Oxidation: 4-methylphenol.
Reduction: 1-(4-methylphenyl)ethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product.
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in cross-coupling reactions.
4-Methylphenylboronic acid: Similar structure but lacks the dioxaborolan-2-yl group.
Bis(pinacolato)diboron: A common reagent for the synthesis of boronic esters.
Uniqueness: 1-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to its combination of a boronic ester and a ketone functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-11-6-8-12(9-7-11)13(17)10-16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDNZOVPLCIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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